DL-Leucylglycyl-DL-phenylalanine

描述

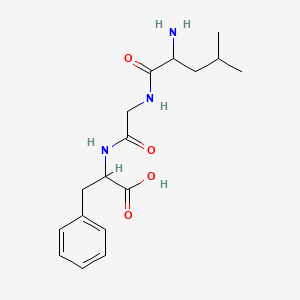

DL-Leucylglycyl-DL-phenylalanine is a tripeptide composed of the amino acids leucine, glycine, and phenylalanine. This compound is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucylglycyl-DL-phenylalanine typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the protection of amino acids, followed by sequential coupling and deprotection steps to form the desired tripeptide. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale peptide synthesis reactors and automated synthesizers to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

化学反应分析

Types of Reactions: DL-Leucylglycyl-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

科学研究应用

Enzymatic Studies:

DL-LG-Phe serves as a substrate in various enzymatic studies, particularly those investigating peptide transport mechanisms in bacteria and mammals. It has been utilized to examine how dipeptides are absorbed and transported across cell membranes .

Protein Interaction Assays:

The compound is also employed in protein interaction assays to study binding affinities and interactions between proteins and peptides. This helps elucidate the roles of specific amino acids in protein functionality .

Medical Applications

Therapeutic Potential:

Research indicates that DL-LG-Phe may have therapeutic implications, particularly in modulating biological pathways related to metabolic disorders such as phenylketonuria (PKU). Studies have shown that phenylalanine, a component of DL-LG-Phe, can affect insulin signaling and glucose uptake, suggesting its relevance in diabetes research .

Case Study: Phenylketonuria Management

A study highlighted the use of dietary management involving phenylalanine restriction in patients with PKU. The findings indicated that controlling phenylalanine levels significantly improved hematological parameters in patients suffering from related conditions .

Industrial Applications

Bioactive Compound Development:

In industry, DL-LG-Phe is used to develop bioactive compounds and pharmaceuticals. Its properties make it suitable for creating compounds that can interact with biological systems effectively, paving the way for new drug formulations .

Mechanistic Insights

Interaction with Biological Targets:

The mechanism of action for DL-LG-Phe involves its interaction with specific molecular targets such as receptors or enzymes. This interaction can influence cellular processes and signaling pathways, which is crucial for understanding its biological effects .

作用机制

The mechanism by which DL-Leucylglycyl-DL-phenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

相似化合物的比较

DL-Leucylglycyl-DL-phenylalanine is compared with other similar tripeptides, such as DL-Alanyl-DL-phenylalanine and DL-Glycyl-DL-phenylalanine. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

DL-Leucylglycyl-DL-phenylalanine (DL-LG-Phe) is a synthetic dipeptide composed of leucine, glycine, and phenylalanine. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of DL-LG-Phe, focusing on its effects on cellular mechanisms, metabolic pathways, and implications for health.

Chemical and Physical Properties

DL-LG-Phe has the chemical formula and a molecular weight of approximately 278.35 g/mol. The structure is characterized by the presence of hydrophobic amino acids, which influence its solubility and interaction with biological membranes.

DL-LG-Phe exhibits several biological activities primarily linked to its constituent amino acids:

- Insulin Signaling Modulation : Studies have shown that phenylalanine can impair insulin signaling pathways, leading to insulin resistance. This effect is particularly relevant in metabolic disorders such as type 2 diabetes (T2D) . The presence of leucine may further modulate these pathways, as leucine is known to activate the mTOR signaling pathway, which plays a crucial role in protein synthesis and cell growth.

- Amyloid Formation Inhibition : Research indicates that phenylalanine can self-assemble into amyloid fibrils, which are implicated in various neurodegenerative diseases. Interestingly, the presence of D-phenylalanine can inhibit this fibril formation, suggesting a protective role against amyloid toxicity . The hydrophobic interactions among amino acids in DL-LG-Phe may influence this self-assembly process.

2. Case Studies

Several studies have explored the implications of amino acid supplementation in clinical settings:

- Phenylalanine and Leucine in ICU Patients : A study combining phenylalanine and leucine levels demonstrated improved mortality prediction in critically ill patients, highlighting the importance of these amino acids in metabolic stress responses .

- Effects on Animal Models : In a mouse model, feeding with phenylalanine-rich diets resulted in increased blood glucose levels and insulin resistance, demonstrating the potential adverse effects of elevated phenylalanine levels .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing DL-Leucylglycyl-DL-phenylalanine, and how do purity standards impact experimental reproducibility?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely employed, using Fmoc/t-Bu protecting groups for sequential coupling of DL-leucine, glycine, and DL-phenylalanine residues. Racemic mixtures arise due to the DL-configuration, necessitating rigorous purification via reverse-phase high-performance liquid chromatography (HPLC) to achieve >95% purity, as specified in commercial product standards (e.g., TCI Chemicals ). Impurities exceeding 5% can skew bioactivity assays; thus, researchers should validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) before use.

Q. How is this compound characterized analytically, and what parameters are critical for quality control?

- Methodological Answer : Key characterization techniques include:

- HPLC : Retention time and peak symmetry under gradient elution (e.g., C18 column, 0.1% trifluoroacetic acid/acetonitrile).

- MS : Molecular ion confirmation (expected m/z for C₁₈H₂₅N₃O₄: ~348.2 Da) and isotopic pattern analysis.

- NMR : ¹H/¹³C spectra to verify backbone structure and racemic composition .

- Commercial suppliers like TCI Chemicals provide certificates of analysis (CoA) detailing these parameters, which should be cross-checked in independent assays .

Q. What are the primary biochemical applications of this compound in academic research?

- Methodological Answer : The tripeptide is utilized as:

- A substrate analog for studying protease specificity (e.g., leucine- or phenylalanine-targeting enzymes).

- A model for investigating racemic mixtures’ effects on peptide stability and folding kinetics.

- Reference compounds in chiral chromatography optimization due to its DL-configuration .

Advanced Research Questions

Q. How do stereochemical variations (D/L configurations) in this compound influence its bioactivity, and what experimental designs can isolate these effects?

- Methodological Answer :

- Stereochemical Separation : Use chiral HPLC to resolve enantiomers (e.g., Chiralpak® IG-3 column) and test isolated D/D, L/L, or mixed forms in bioassays.

- Activity Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., angiotensin-converting enzyme) to quantify stereochemical impact.

- Data Interpretation : Statistical tools like ANOVA can identify significant differences between enantiomeric forms. Contradictions in literature often stem from uncharacterized racemic ratios, necessitating explicit reporting of stereochemical composition .

Q. What experimental strategies mitigate stability issues of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH for 4 weeks) with LC-MS monitoring.

- Buffering : Use phosphate buffer (pH 7.4) for aqueous solutions, avoiding extremes (<pH 3 or >pH 9) to prevent hydrolysis.

- Storage : Lyophilized powder stored at -20°C in inert atmospheres (argon) minimizes oxidation, per safety data guidelines for similar peptides .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Source Verification : Cross-check supplier CoAs (e.g., TCI Chemicals ) to confirm purity and stereochemistry.

- Assay Standardization : Use orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) and colorimetric assays) to validate activity.

- Meta-Analysis : Apply systematic review frameworks to identify confounding variables (e.g., solvent choice, incubation time) across studies. Peer-reviewed methodologies ( ) emphasize reproducibility through detailed supplemental data.

属性

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYYIMVELOXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297993 | |

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-25-1 | |

| Record name | 4294-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。